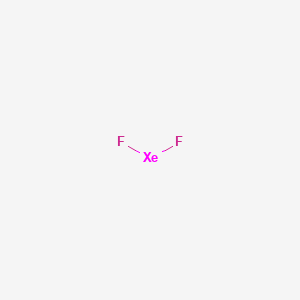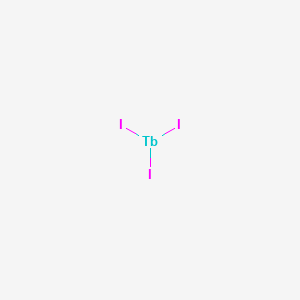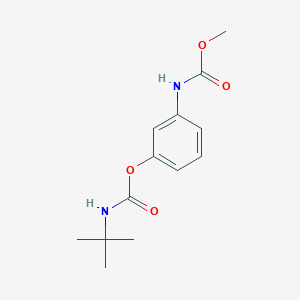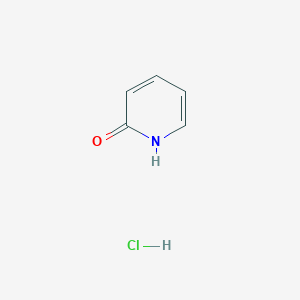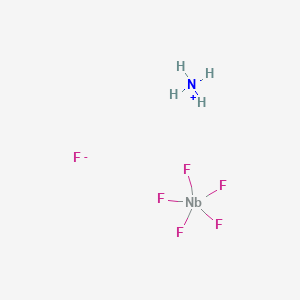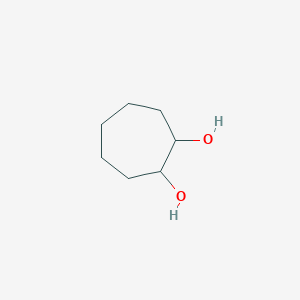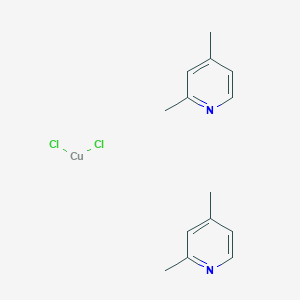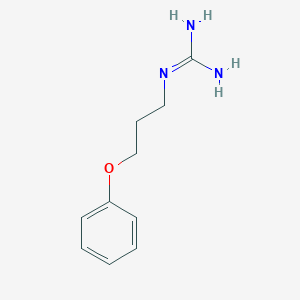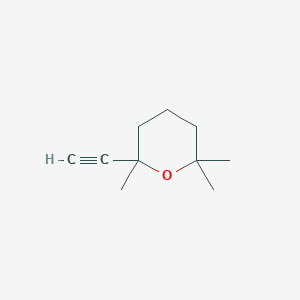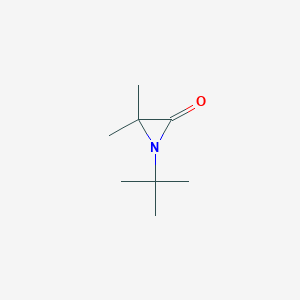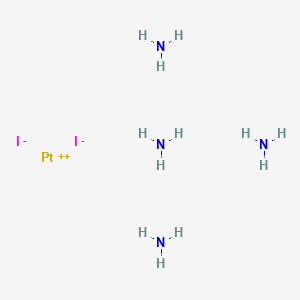
Tetraammineplatinum diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetraammineplatinum diiodide, also known as cisplatin, is a chemotherapy drug that has been used to treat various types of cancer for over 40 years. It is a platinum-containing compound that is highly reactive and can bind to DNA, leading to cell death.
Mécanisme D'action
Cisplatin works by binding to DNA, causing cross-links between strands and preventing DNA replication and transcription. This leads to cell death and the inhibition of tumor growth.
Effets Biochimiques Et Physiologiques
Cisplatin can cause a range of side effects, including nausea, vomiting, kidney damage, and hearing loss. It can also affect the levels of various electrolytes in the body, leading to imbalances.
Avantages Et Limitations Des Expériences En Laboratoire
Cisplatin is a widely used chemotherapy drug and has been extensively studied for its anti-cancer properties. However, its effectiveness can be limited by the development of resistance in cancer cells. Additionally, Tetraammineplatinum diiodide can cause significant side effects, which can limit its use in some cases.
Orientations Futures
Research on Tetraammineplatinum diiodide is ongoing, with a focus on developing new formulations and combinations with other drugs to increase its effectiveness and reduce side effects. Other areas of research include the development of predictive biomarkers to identify patients who are most likely to respond to Tetraammineplatinum diiodide treatment and the investigation of new targets for anti-cancer therapy.
In conclusion, Tetraammineplatinum diiodide is a widely used chemotherapy drug that has been extensively studied for its anti-cancer properties. While it can be effective in treating various types of cancer, its use can be limited by the development of resistance and significant side effects. Ongoing research is focused on developing new formulations and combinations with other drugs to increase its effectiveness and reduce side effects, as well as identifying new targets for anti-cancer therapy.
Méthodes De Synthèse
Cisplatin is synthesized by reacting ammonium chloride with potassium tetrachloroplatinate in water, followed by the addition of ammonium hydroxide and potassium iodide. The resulting precipitate is then filtered and purified to obtain Tetraammineplatinum diiodide.
Applications De Recherche Scientifique
Cisplatin has been extensively studied for its anti-cancer properties and has been used to treat various types of cancer, including testicular, ovarian, bladder, lung, and head and neck cancers. Research has also been conducted on the use of Tetraammineplatinum diiodide in combination with other drugs to increase its effectiveness.
Propriétés
Numéro CAS |
14708-49-7 |
|---|---|
Nom du produit |
Tetraammineplatinum diiodide |
Formule moléculaire |
H12I2N4Pt |
Poids moléculaire |
517.02 g/mol |
Nom IUPAC |
azane;platinum(2+);diiodide |
InChI |
InChI=1S/2HI.4H3N.Pt/h2*1H;4*1H3;/q;;;;;;+2/p-2 |
Clé InChI |
LNPGYMSMESDZFL-UHFFFAOYSA-L |
SMILES |
N.N.N.N.[I-].[I-].[Pt+2] |
SMILES canonique |
N.N.N.N.[I-].[I-].[Pt+2] |
Autres numéros CAS |
14708-49-7 |
Numéros CAS associés |
16455-68-8 (Parent) |
Synonymes |
tetraammineplatinum diiodide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



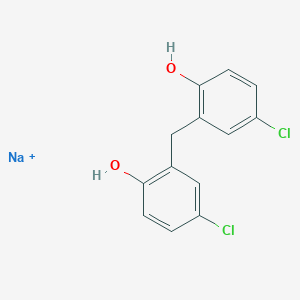
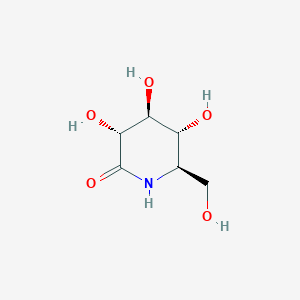
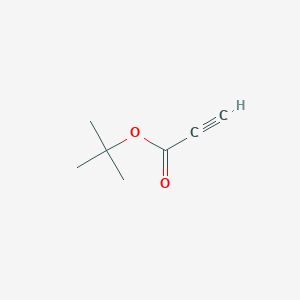
![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)
